molecular formula C7H8F2N2O B13126082 6-(Difluoromethoxy)-N-methylpyridin-3-amine

6-(Difluoromethoxy)-N-methylpyridin-3-amine

Cat. No.: B13126082
M. Wt: 174.15 g/mol
InChI Key: SIRXEVAIEYFQDK-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-N-methylpyridin-3-amine is an organic compound that belongs to the class of nitrogen-containing heterocycles. The presence of the difluoromethoxy group in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring, enhancing the compound’s versatility in further applications.

Scientific Research Applications

6-(Difluoromethoxy)-N-methylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

List of Similar Compounds

  • 6-(Trifluoromethoxy)-N-methylpyridin-3-amine
  • 6-(Methoxy)-N-methylpyridin-3-amine
  • 6-(Difluoromethoxy)-N-ethylpyridin-3-amine

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

6-(difluoromethoxy)-N-methylpyridin-3-amine

InChI

InChI=1S/C7H8F2N2O/c1-10-5-2-3-6(11-4-5)12-7(8)9/h2-4,7,10H,1H3

InChI Key

SIRXEVAIEYFQDK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1)OC(F)F

Origin of Product

United States

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